1-(2-Phosphanylethyl)-1H-imidazole
Description
Structure
3D Structure
Properties
CAS No. |
923271-58-3 |
|---|---|
Molecular Formula |
C5H9N2P |
Molecular Weight |
128.11 g/mol |
IUPAC Name |
2-imidazol-1-ylethylphosphane |
InChI |
InChI=1S/C5H9N2P/c8-4-3-7-2-1-6-5-7/h1-2,5H,3-4,8H2 |
InChI Key |
BYGLKGIFJINMHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)CCP |
Origin of Product |
United States |
Synthetic Methodologies for 1 2 Phosphanylethyl 1h Imidazole and Its Derivatives
General Strategies for Imidazole-Phosphine Ligand Synthesis
The construction of imidazole-phosphine ligands can be approached through various synthetic routes, ranging from sequential multi-step procedures to more streamlined one-pot protocols and modern electrochemical methods.
A common and versatile method for synthesizing ligands like 1-(2-Phosphanylethyl)-1H-imidazole involves a two-stage process: N-alkylation of the imidazole (B134444) ring followed by the introduction of the phosphine (B1218219) group.
The first step typically involves the N-alkylation of imidazole with a suitable bifunctional ethylene (B1197577) precursor. A common choice is a 2-haloethyl derivative, such as 2-chloroethyl or 2-bromoethyl ether. For instance, a procedure analogous to the synthesis of 1-(2-methoxyethyl)-2-methyl imidazole can be adapted, where the imidazole anion reacts with the halo-alkane to form the N-substituted ethyl-imidazole intermediate.
The second step is the phosphorylation, which establishes the crucial carbon-phosphorus bond. This is often achieved via nucleophilic substitution, where the halide on the ethyl side chain is displaced by a metal phosphide (B1233454) (e.g., LiPR₂, KPR₂). nih.gov This classical method requires stoichiometric amounts of a strong base to generate the phosphide anion from a primary or secondary phosphine. beilstein-journals.org To prevent the highly sensitive phosphine from oxidizing during purification, it is often protected as a phosphine-borane complex, which is stable and can be deprotected later. nih.govbeilstein-journals.org
This multi-step approach offers the advantage of modularity, allowing for the independent variation of both the imidazole core and the phosphine substituents.
One-pot syntheses have gained traction as an efficient and environmentally friendly alternative for generating substituted imidazoles. asianpubs.orgresearchgate.net These methods combine multiple reaction steps into a single procedure, avoiding the isolation of intermediates, which saves time, resources, and reduces waste. asianpubs.org
Many one-pot protocols for imidazole synthesis involve a multi-component condensation. A typical example is the reaction between a 1,2-dicarbonyl compound (like benzil), an aldehyde, an amine, and an ammonium (B1175870) salt (like ammonium acetate) as the nitrogen source for the imidazole ring. nih.govnih.gov These reactions can often be performed under solvent-free conditions or with the assistance of ultrasound irradiation to improve yields and reduce reaction times. asianpubs.orgnih.gov While these methods are powerful for creating highly substituted imidazole cores, adapting them for the direct synthesis of a 1-(2-phosphanylethyl)-substituted imidazole would require a custom precursor, such as an amine already bearing the phosphanylethyl group.
Table 1: Comparison of One-Pot Synthesis Methods for Imidazole Derivatives
| Method | Key Reagents | Conditions | Advantages |
| Solvent-Free Condensation | Benzene-1,2-diamine, aromatic aldehyde, ammonium acetate (B1210297) | Solvent-free, heated to ~70°C | High yields, environmentally friendly, simple setup. asianpubs.orgresearchgate.net |
| Ultrasound-Assisted Synthesis | Benzoin/benzil, aldehyde, ammonium acetate, diethyl bromophosphate | Ultrasound irradiation | Reduced reaction time, high yields, operational simplicity. nih.gov |
| Catalytic Multi-component Reaction | Benzil, furan-2-carbaldehyde, substituted amine, ammonium acetate | Reflux in ethanol (B145695) with a catalyst | High efficiency, atom economy, operational simplicity for complex molecules. nih.gov |
Electrochemical synthesis represents a modern and green approach to constructing the imidazole ring. rsc.org These methods avoid the need for transition metal catalysts or chemical oxidants by using electrical current to drive the reaction. rsc.orgacs.org The synthesis is often realized through processes like electrochemical C(sp³)–H amination, where C-N bonds are formed under mild conditions. rsc.org
For example, 1,2,4,5-tetrasubstituted imidazoles can be synthesized from readily available enamines and amines in an undivided electrolytic cell. rsc.orgrsc.org Another electrochemical route involves the reaction of vinyl azides with benzyl (B1604629) amines, which proceeds through a multistep process including the formation of a 2H-azirine intermediate followed by cyclization and aromatization. mdpi.comnih.gov These electrochemical methods offer broad substrate adaptability and provide a sustainable pathway for synthesizing the core imidazole structure, which could subsequently be functionalized with the phosphanylethyl side chain. rsc.org
Precursor Design and Functionalization for Ethylene-Bridged Imidazole-Phosphine Systems
The successful synthesis of this compound relies heavily on the strategic design of precursors and the controlled functionalization of the imidazole ring.
Introducing the phosphanylethyl group onto the imidazole nitrogen is the key step in forming the target ligand. There are two primary strategies to achieve this:
Alkylation with a Pre-functionalized Ethylene Unit: This is the most direct approach, as described in the multi-step synthesis (Section 2.1.1). The imidazole is first N-alkylated with a 1-halo-2-X-ethane derivative. The 'X' group is a leaving group (e.g., Br, Cl, OTs) that is subsequently displaced by a phosphide anion (M-PR₂). This method is robust and allows for wide variation in the R groups on the phosphorus atom. nih.govbeilstein-journals.org
Modification of an N-Vinyl Imidazole Precursor: An alternative strategy involves starting with 1-vinylimidazole. The vinyl group serves as a two-carbon tether precursor. The phosphine can be introduced via a hydrophosphination reaction, where a P-H bond from a primary or secondary phosphine adds across the carbon-carbon double bond. This reaction is often catalyzed by a metal complex or initiated by a radical source. This approach is atom-economical and directly forms the desired ethylene bridge.
Table 2: Strategies for Phosphanylethyl Moiety Introduction
| Strategy | Description | Key Reaction | Advantages |
| Alkylation/Phosphorylation | Two-step sequence: N-alkylation of imidazole with a 2-haloethane, followed by nucleophilic substitution with a metal phosphide. | Nucleophilic Substitution (Sₙ2) | Modular, versatile for different phosphine substituents. nih.govbeilstein-journals.org |
| Hydrophosphination | One-step addition of a P-H bond from a phosphine across the double bond of 1-vinylimidazole. | Hydrophosphination | Atom-economical, direct formation of the phosphanylethyl group. researchgate.net |
While the primary focus is on the N1 substituent, functionalization at the carbon positions (C2, C4, C5) of the imidazole ring is often desired to fine-tune the ligand's electronic and steric properties. Achieving regioselectivity can be challenging due to the similar reactivity of the different C-H bonds. acs.org
A powerful strategy for controlled functionalization involves the use of protecting groups. The SEM (2-(trimethylsilyl)ethoxymethyl) group, for instance, can be used to protect one of the nitrogen atoms, directing subsequent reactions. A "SEM-switch" strategy has been developed where the protecting group is transferred from the N1 to the N3 position, which alters the reactivity of the ring carbons and enables arylation at the otherwise less reactive C4 position. acs.org
Another method for achieving regioselectivity is through directed lithiation. By first protecting certain positions on the imidazole ring (e.g., using a chloro group at C2 and another protecting group at N1), it is possible to selectively deprotonate the C5 position with a strong base like n-butyllithium. The resulting lithiated intermediate can then react with various electrophiles to install a desired functional group at a specific location. researchgate.net These advanced methods provide a toolkit for creating complex and precisely substituted imidazole-phosphine ligands. acs.org
Chiral Ligand Synthesis and Stereochemical Control
The introduction of chirality into phosphine-imidazole ligands is crucial for their application in asymmetric catalysis. Stereochemical control can be achieved either at the phosphorus atom (P-chiral) or by incorporating a chiral backbone into the ligand structure.
Enantioselective Synthetic Routes for P-Chiral Phosphine-Imidazole Systems
The synthesis of P-chiral phosphine-imidazole ligands, where the phosphorus atom is the stereogenic center, presents a significant synthetic challenge due to the low configurational stability of many P-stereogenic precursors. beilstein-journals.org A prominent and effective strategy to overcome this involves the use of phosphine-boranes as intermediates. nih.gov This methodology allows for the stereospecific manipulation and subsequent deprotection to yield the desired P-chiral phosphine. nih.gov
One approach involves the synthesis of optically pure phosphinous acid boranes, which can then be used to build more complex P-stereogenic ligands. ub.edu For instance, P-stereogenic phosphino-imidazole ligands have been synthesized and coordinated to iridium to form cationic COD (1,5-cyclooctadiene) complexes. ub.edu X-ray analysis of these complexes reveals a strong chiral environment around the metal center, created by the combination of the chiral phosphorus atom and the imidazole substituents. ub.edu
A general retrosynthetic analysis for preparing such ligands involves the condensation of a chiral starting material, like the amino acid valine, with other reagents to construct the chiral imidazole-containing fragment, which is then coupled with a P-stereogenic phosphinous acid. ub.edu
| Catalyst/Ligand System | Application | Key Findings |
| Iridium complexes with P-stereogenic phosphino (B1201336) imidazole ligands | Asymmetric hydrogenation of a model cyclic β-enamide | The combination of a chiral phosphorus atom and imidazole substituents creates a strong chiral environment. Catalytic activity was noted, though lower than some oxazoline (B21484) analogs. ub.edu |
| P-chiral phosphine ligands via phosphine-borane intermediates | Various transition-metal-catalyzed asymmetric reactions | This method provides access to conformationally rigid and electron-rich P-chiral phosphine ligands, leading to excellent enantioselectivity and high catalytic activity. nih.gov |
Incorporation of Chiral Backbones (e.g., Binaphthyl Derivatives)
An alternative to creating P-chiral centers is to introduce a chiral scaffold into the ligand's backbone. Axially chiral biaryl scaffolds, such as 1,1'-bi-2-naphthol (B31242) (BINOL) and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP), are widely used for this purpose. nih.govnih.gov These C2-symmetric backbones can create a well-defined chiral environment around a metal center. nih.gov
The synthesis of these ligands often starts from enantiopure BINOL, a key precursor in asymmetric catalysis. rsc.org A variety of binaphthyl-based phosphine ligands, both monodentate and bidentate, have been developed. rsc.org For example, phosphine ligands can be introduced at various positions on the binaphthyl skeleton, and modifications to the backbone can be made to tune the ligand's properties. nih.gov
Recent strategies have focused on developing modular and efficient syntheses for these complex ligands. For instance, a cation-directed desymmetrization approach has been reported for the catalytic enantioselective synthesis of axially chiral imidazoles, which can then be converted into phosphine ligands like StackPhos. nih.gov This method allows for the preparation of these ligands in high yield and excellent enantioselectivity on a gram scale. nih.gov
| Chiral Backbone | Synthetic Strategy | Application |
| Binaphthyl (BINAP/BINOL) | Modification of the binaphthyl backbone at various positions. | Widely used in asymmetric Suzuki-Miyaura coupling, asymmetric hydrogenation, and C-H bond functionalization. nih.gov |
| Axially Chiral Imidazoles | Cation-directed catalytic enantioselective desymmetrization. | Preparation of ligands like StackPhos for asymmetric catalysis. nih.gov |
| [2.2]Paracyclophane | Construction of a planar chiral imidazole followed by phosphination. | Active in Suzuki-Miyaura coupling of aryl bromides and chlorides. rsc.orgnih.gov |
Advanced Synthetic Approaches for Modified Imidazole-Phosphine Architectures
To further enhance the properties and applicability of imidazole-phosphine ligands, researchers have explored the incorporation of novel structural motifs, such as polysilsesquioxanes and ferrocene (B1249389) units.
Polysilsesquioxane (POSS)-Linked Ligands
Polyhedral oligomeric silsesquioxanes (POSS) are nanometer-sized, cage-like structures that can be functionalized and incorporated into organic or polymeric materials. Linking imidazole-phosphine ligands to a POSS core creates hybrid ligands with unique properties. A patent describes the synthesis of POSS-linked imidazole-based carbene and phosphine ligands for use in transition metal catalysts. tue.nl This approach can lead to catalysts with enhanced stability or solubility in specific media, and may facilitate catalyst recovery and recycling.
Ferrocenyl-Tagged Imidazole-Phosphine Systems
Ferrocene, with its remarkable thermal and redox stability, serves as a versatile scaffold in ligand design. researchgate.net The incorporation of a ferrocenyl group into an imidazole-phosphine ligand can influence its electronic properties and introduce planar chirality.
The synthesis of such ligands can be achieved through various routes. One method involves the preparation of planar chiral indene-fused ferrocenes via an intramolecular asymmetric C-H arylation, followed by a highly diastereoselective phosphination to introduce the phosphine group. rsc.org This yields chiral ferrocenyl phosphines with both planar and central chirality. rsc.org These ligands have shown potential in palladium-catalyzed enantioselective allylic alkylation reactions, achieving high enantioselectivity and good yields. rsc.org Another approach involves the direct condensation of ferrocene-containing precursors to build the imidazole-phosphine framework. researchgate.net
| Ligand Modification | Synthetic Approach | Potential Advantages |
| Polysilsesquioxane (POSS)-Linking | Functionalization of POSS cages with imidazole-phosphine units. | Enhanced catalyst stability, modified solubility, potential for catalyst recycling. tue.nl |
| Ferrocenyl-Tagging | Intramolecular asymmetric C-H arylation of ferrocene derivatives followed by phosphination. | Introduction of redox activity and planar chirality, tuning of electronic properties. researchgate.netrsc.org |
Applications in Homogeneous and Heterogeneous Catalysis
Catalyst Design and Precursor Development
The foundation of catalysis using 1-(2-Phosphanylethyl)-1H-imidazole lies in the strategic design of catalyst systems and the synthesis of their precursors. The ligand's dual-donor nature allows for the fine-tuning of electronic and steric properties of the resulting metal complexes.
The synthesis of metal-ligand precatalysts is the initial step in harnessing the catalytic potential of this compound. These precatalysts are typically stable complexes that can be activated under reaction conditions. The imidazole (B134444) core is a crucial structural element in ligands used for homogeneous catalysis. nih.gov The general approach involves reacting the ligand with a suitable transition metal salt. For instance, palladium complexes, widely used in cross-coupling and allylic alkylation reactions, can be prepared by reacting the ligand with a palladium(II) source like palladium(II) acetate (B1210297) or [Pd(η³-C₃H₅)Cl]₂. mdpi.com Similarly, iridium precursors for hydrogenation are often synthesized from iridium(I) sources such as [Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene). nih.govnih.gov The use of water-soluble phosphine (B1218219) ligands is a popular strategy for transferring metal catalysts into an aqueous phase, which offers advantages in cost and safety. nih.gov
The resulting complexes, featuring the P,N-chelated metal center, are often air- and moisture-stable, facilitating their handling and application. The synthesis of such complexes is a critical area of research, as the structure of the precatalyst can significantly influence the catalytic activity and selectivity of the active species.
To overcome challenges associated with catalyst separation and reuse in homogeneous catalysis, this compound and its metal complexes can be immobilized onto solid supports. rsc.org This process converts the homogeneous catalyst into a heterogeneous one, combining the high selectivity of the molecular catalyst with the practical advantages of a solid-phase system. researchgate.net
Several immobilization strategies are applicable:
Covalent Tethering: The ligand can be chemically bonded to a functionalized support. For example, the imidazole ring or a modification on the phosphine group could be linked to silica, polymers, or mesoporous materials like SBA-15 and MCM-41. rsc.orgresearchgate.net
Adsorption and Ion Exchange: The metal complex can be adsorbed onto the surface of a support material through physical interactions or electrostatic interactions. rsc.org
Encapsulation: The catalyst can be physically entrapped within the pores of a support material, such as a metal-organic framework (MOF). rsc.orgmdpi.com
These heterogeneous catalysts are particularly valuable for use in continuous flow reactors, enabling more efficient and sustainable chemical processes. dntb.gov.ua The choice of support and immobilization technique is crucial as it can impact the catalyst's activity, stability, and selectivity. researchgate.net
Enantioselective Catalysis
A key application of chiral derivatives of this compound is in enantioselective catalysis, where the goal is to produce one enantiomer of a chiral product preferentially. The defined geometry of the P,N-ligand complexed to a metal center creates a chiral environment that directs the stereochemical outcome of the reaction.
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for forming stereogenic carbon-carbon bonds. Chiral P,N-ligands are instrumental in this transformation. In a typical reaction, a palladium(0) catalyst complexed with a chiral ligand, such as a derivative of this compound, activates an allylic substrate to form a π-allyl palladium intermediate. The chiral environment around the metal then directs the nucleophilic attack to one of the two ends of the allyl group, leading to high enantioselectivity. mdpi.comnih.gov The imidazole moiety itself can be a key component in substrates for these reactions, as seen in the asymmetric α-allylation of 2-acyl imidazoles. nih.gov
The effectiveness of these reactions is often dependent on the palladium precursor, the ligand-to-metal ratio, and the nature of the nucleophile and base. mdpi.com
Table 1: Representative Data for Asymmetric Allylic Alkylation
| Ligand Type | Substrate | Nucleophile | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| P,N-Ligand (General) | 1,3-diphenylallyl acetate | Dimethyl malonate | 98 | 94 | nih.gov |
| Chiral Diphosphine | rac-1,3-diphenyl-2-propenyl acetate | BSA/NaOAc | >95 | 95 | mdpi.com |
| (S,S)-Cy-DIOP | N-allyl imine | Glycinate | High | High | rsc.org |
Asymmetric hydrogenation is a highly atom-economical process for producing chiral molecules. nih.gov Iridium catalysts bearing chiral P,N-ligands, such as phosphine-oxazolines which are structurally analogous to phosphine-imidazoles, are particularly effective for the hydrogenation of non-functionalized olefins. nih.govnih.gov A catalyst derived from this compound would coordinate to an iridium center, which then activates molecular hydrogen. The substrate olefin coordinates to the chiral iridium-hydride complex, and subsequent insertion and reductive elimination steps occur within a chiral pocket, thereby controlling the stereochemistry of the newly formed C-H bonds.
These catalysts have shown high performance for a wide range of di-, tri-, and even tetrasubstituted olefins, achieving excellent enantioselectivities. nih.gov
Table 2: Performance in Asymmetric Hydrogenation of Olefins
| Catalyst System | Substrate Type | Pressure (H₂) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| Ir-MaxPHOX | Disubstituted Olefin (S1) | 50 bar | Up to 99 | nih.gov |
| Ir-MaxPHOX | Trisubstituted Olefin (S2) | 50 bar | Up to 99 | nih.gov |
| Iridium-Phosphine-Oxazoline | Olefins (general) | Not specified | High | nih.gov |
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds, particularly for creating biaryl compounds. libretexts.org While standard Suzuki-Miyaura reactions are not typically stereoselective, enantioselective variants can be achieved using prochiral substrates with catalysts bearing chiral ligands. The use of palladium catalysts is common, and phosphine ligands are often crucial for achieving high activity and selectivity. nih.govresearchgate.netkaist.ac.kr
In an enantioselective context, a chiral palladium complex, potentially featuring a ligand like this compound, can desymmetrize a prochiral molecule, such as a geminal or vicinal bis-boronate. nih.gov The chiral ligand influences the enantiodetermining transmetalation step, leading to the formation of an enantioenriched product. nih.gov The robustness of the Suzuki reaction allows for its application in the synthesis of complex molecules, including pharmaceuticals. libretexts.orgnih.gov
Table 3: Example of Enantioselective Suzuki-Miyaura Coupling
| Ligand | Substrate | Coupling Partner | Yield (%) | Enantiomeric Ratio (er) | Reference |
|---|---|---|---|---|---|
| TADDOL derived phosphoramidite (B1245037) (L₁) | 1,2-diboryl cyclopropane | Bromobenzene (B47551) | 66 | 83:17 | nih.gov |
Cross-Coupling and Functionalization Reactions
The Sonogashira coupling, another pivotal palladium-catalyzed reaction, forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.net The reaction is sensitive to the nature of the ligands and substrates. Research on the Sonogashira coupling of 5-substituted-1,2,3-triiodobenzene has shown that the electronic nature of the substituents impacts the reaction's reactivity. nih.gov Although direct application of this compound is not documented, the electronic properties of the imidazole ring could influence the catalytic activity in a similar fashion.
The Kumada coupling utilizes a palladium or nickel catalyst to couple a Grignard reagent with an organic halide. A significant challenge in this reaction is the catalyst's tolerance to various functional groups. nih.gov Research on nickel(I)-catalyzed Kumada cross-coupling has demonstrated good to excellent yields with low catalyst loadings. nih.gov In the context of palladium catalysis, the development of ligands that facilitate the coupling of a wide range of substrates is crucial. While there are no specific examples with this compound, the general effectiveness of phosphine ligands in Kumada couplings suggests its potential utility. organic-chemistry.org
The conversion of aryl halides to the corresponding phenols and anilines is of great industrial importance. Palladium-catalyzed hydroxylation and amination reactions have emerged as powerful methods for these transformations. Imidazole-based phosphine ligands have been shown to be particularly effective in these reactions.
In the palladium-catalyzed amination of aryl halides, ligands play a crucial role in the efficiency of the catalytic system. A study on phosphine-functionalized imidazolium (B1220033) ligands demonstrated that the steric hindrance of the substituent on the imidazole ring influences the catalytic activity. For instance, more sterically hindered ligands promoted the coupling of bromobenzene with morpholine (B109124) at low palladium loadings. nih.gov The Pd(OAc)2/ligand system was also found to be active for the amination of deactivated aryl chlorides. nih.gov
For the hydroxylation of aryl halides, practical imidazole-based phosphine ligands have been developed for the selective palladium-catalyzed conversion of aryl halides to phenols. nih.gov
The carbonylative Heck reaction is a valuable transformation that introduces a carbonyl group into a molecule while forming a C-C bond. A general and efficient palladium-catalyzed carbonylative vinylation of aryl halides with olefins has been developed using a bulky imidazolyl-phosphine ligand. This system, consisting of [(cinnamyl)PdCl]₂ and the specific ligand, allows for the synthesis of α,β-unsaturated ketones under mild conditions. This highlights the potential of imidazole-phosphine ligands like this compound in promoting carbonylative coupling reactions. The reaction demonstrates broad functional group tolerance, enabling the preparation of diverse and valuable building blocks.
A study on the palladium-catalyzed carbonylation of aryl iodides to produce monoprotected 1,3-ketoaldehydes also showed the effectiveness of phosphine ligands in conjunction with a palladium source.
Hydrogenation and Hydroformylation Processes
The anti-Markovnikov hydration of terminal alkynes to produce aldehydes is a significant transformation in organic synthesis. While this reaction is often catalyzed by ruthenium complexes, the development of alternative catalytic systems is an active area of research. Currently, there is limited information available on the use of palladium catalysts, specifically with this compound, for this particular transformation. The existing literature predominantly points towards ruthenium-phosphine complexes as the catalysts of choice for achieving high regioselectivity in the anti-Markovnikov addition of water to terminal alkynes.
Hydroformylation, or oxo-synthesis, is a large-scale industrial process that converts olefins into aldehydes using syngas (a mixture of carbon monoxide and hydrogen). The catalyst, typically a rhodium or cobalt complex with phosphine ligands, plays a critical role in determining the rate and selectivity of the reaction.
Imidazole-substituted phosphine ligands have been investigated in osmium-catalyzed hydroformylation, where they have been shown to lead to high regioselectivity for the linear aldehyde. In the context of rhodium-catalyzed hydroformylation, self-assembling phosphines with pyridinone moieties have demonstrated high product linearity for a range of olefins at industrially relevant temperatures. The electronic and steric properties of phosphine ligands are known to directly impact the performance of the catalyst. Although specific data for this compound in olefin hydroformylation is not detailed in the provided search results, the established importance of the phosphine ligand structure suggests that it could be a viable candidate for tuning catalytic activity and selectivity in this process.
Other Catalytic Transformations
The unique bifunctional nature of this compound, possessing both a Lewis basic phosphine group and a versatile imidazole moiety, suggests its potential applicability in a range of other catalytic transformations beyond those extensively documented. While specific research on this compound in the following areas is limited, the known catalytic activities of its constituent functional groups provide a strong basis for exploring its utility.
Intramolecular Catalysis by Imidazole Moieties (e.g., Phosphodiester Hydrolysis)
The imidazole group is a key player in biological catalysis, most notably in the active sites of enzymes like ribonucleases that cleave phosphodiester bonds. This catalytic prowess stems from its ability to act as both a general acid and a general base, facilitating the hydrolysis of otherwise stable phosphate (B84403) esters. In synthetic systems, the intramolecular cooperation of two imidazole groups has been shown to significantly accelerate phosphodiester hydrolysis.
A well-studied model for this is the hydrolysis of bis(2-(1-methyl-1H-imidazolyl)phenyl) phosphate (BMIPP). In this system, one imidazole moiety acts as a nucleophile, attacking the phosphorus center, while the other, in its protonated imidazolium form, serves as a general acid to stabilize the leaving group. researchgate.netnih.gov This concerted mechanism leads to a dramatic rate enhancement compared to the uncatalyzed reaction. researchgate.net
While direct studies on the application of this compound in phosphodiester hydrolysis are not prevalent in the current literature, its structure suggests a potential role as a bifunctional catalyst. The imidazole ring could act as the nucleophile or general acid/base, while the phosphine group could coordinate to a metal center, bringing the catalytic functionalities into proximity with the substrate. This cooperative action is a hallmark of efficient catalysis. youtube.comias.ac.in The cleavage of phosphodiester bonds is a fundamental process in biochemistry, and the development of artificial catalysts that can efficiently effect this transformation is of significant interest. nih.govnih.gov
Table 1: Key Roles of Imidazole in Phosphodiester Hydrolysis
| Catalytic Role | Description |
| Nucleophile | The lone pair of electrons on a nitrogen atom of the imidazole ring can directly attack the electrophilic phosphorus center of the phosphodiester. researchgate.net |
| General Base | The imidazole can deprotonate a water molecule, activating it for nucleophilic attack on the phosphorus center. youtube.com |
| General Acid | The protonated form of imidazole (imidazolium ion) can donate a proton to the leaving group, facilitating its departure. researchgate.net |
Catalysis in Multicomponent Reactions for Heterocycle Synthesis
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. researchgate.netnih.gov The synthesis of heterocyclic compounds, which are ubiquitous in pharmaceuticals and natural products, is a major area where MCRs have been successfully applied. Catalysts play a crucial role in MCRs by activating substrates and controlling selectivity.
Phosphine ligands are widely used in transition metal-catalyzed MCRs due to their ability to tune the electronic and steric properties of the metal center. researchgate.net The incorporation of an imidazole moiety into a phosphine ligand, as in this compound, could offer additional advantages. The imidazole group could act as a Brønsted acid or base, or as a secondary coordination site, potentially influencing the reaction pathway and product distribution.
While there is no specific literature detailing the use of this compound as a catalyst in MCRs for heterocycle synthesis, the general utility of phosphine-imidazole ligands in catalysis is recognized. nih.gov For instance, various catalytic systems have been developed for the multicomponent synthesis of substituted imidazoles. researchgate.net The combination of a soft phosphine donor and a hard nitrogen-based ligand in this compound makes it an interesting candidate for future investigations in this field.
Computational and Theoretical Investigations
Electronic Structure and Bonding Analysis
The electronic structure of a ligand is fundamental to its coordination chemistry, influencing the strength and nature of its bonds with metal centers. For hybrid P,N ligands such as 1-(2-Phosphanylethyl)-1H-imidazole, computational analysis can elucidate the interplay between the distinct phosphine (B1218219) and imidazole (B134444) moieties.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron irjweb.com. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity irjweb.comnih.gov.
A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates higher reactivity and lower stability nih.gov. For imidazole derivatives, Density Functional Theory (DFT) calculations are commonly employed to determine the energies of these orbitals and analyze their spatial distribution irjweb.comnih.gov. In this compound, the HOMO is expected to have significant contributions from the lone pairs of the phosphorus and the N3 nitrogen of the imidazole ring, while the LUMO would likely be centered on the π* orbitals of the imidazole ring.
The analysis of electronic transitions, often calculated using Time-Dependent DFT (TD-DFT), corresponds to the excitation of an electron from an occupied to an unoccupied orbital and can be correlated with UV-visible absorption spectra nih.gov. The primary electronic transition is typically the HOMO to LUMO excitation irjweb.com.
Table 1: Illustrative Frontier Orbital Data for a P,N-Type Ligand This table presents hypothetical data for a molecule like this compound, as specific experimental or calculated values are not available in the cited literature. The values are based on typical findings for related imidazole derivatives.
| Parameter | Calculated Value (eV) | Implication |
| EHOMO | -6.30 | Electron-donating capability irjweb.com |
| ELUMO | -1.81 | Electron-accepting capability irjweb.com |
| HOMO-LUMO Gap (ΔE) | 4.49 | Indicates high kinetic stability irjweb.comnih.gov |
Data is illustrative and based on general principles for similar compounds.
The stereochemistry of a ligand, particularly its conformational flexibility, can significantly impact its electronic properties and coordination behavior. The ethyl linker in this compound provides rotational freedom, allowing the phosphine and imidazole groups to adopt various spatial arrangements relative to one another.
Different conformers (e.g., gauche vs. anti conformation around the C-C bond) will have distinct electronic structures. The degree of orbital overlap between the phosphorus lone pair and the imidazole π-system can change with conformation, which in turn alters the HOMO-LUMO gap. Density Functional Theory (DFT) is a powerful tool for modeling the structures of metal complexes and can be used to understand how the rigidity and stereochemistry of imidazole-containing ligands affect the properties of their metal complexes nih.govnih.gov. The conformation of the ligand directly influences the bite angle and steric profile upon coordination to a metal center, which are critical factors in determining the geometry and stability of the resulting complex.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques extend theoretical investigations into the dynamic behavior of molecules and their interactions, providing insights into the properties of large systems like metal-ligand complexes in solution.
Molecular dynamics (MD) simulations rely on force fields, which are sets of parameters describing the potential energy of a system as a function of its atomic coordinates nih.gov. While standard force fields like AMBER and CGenFF are well-parameterized for common biomolecules and organic drug-like molecules, they often lack accurate parameters for organometallic complexes, particularly those with less common atoms like phosphorus coordinated to a metal nih.govuq.edu.au.
Developing a force field for a metal complex of this compound requires a specific parameterization process researchgate.net. This typically involves:
Quantum Mechanics (QM) Calculations: High-level QM calculations, usually using DFT, are performed on the ligand and its metal complex to obtain equilibrium geometries, vibrational frequencies, and partial atomic charges researchgate.net.
Parameter Derivation: Bond stretching and angle bending force constants are derived from the QM calculations researchgate.netacs.org. Torsional parameters (dihedral angles) are determined by fitting to QM-calculated potential energy scans for the rotation around specific bonds.
Non-bonded Parameters: Lennard-Jones (van der Waals) parameters and electrostatic charges are optimized to reproduce experimental data (like density and enthalpy of vaporization) or QM-calculated interaction energies nih.govacs.org. The 12-6-4 Lennard-Jones model is noted as a computationally efficient and accurate model for simulating metal ions nih.gov.
This process ensures that the force field can accurately reproduce the structural and dynamic properties of the specific metal-ligand system in subsequent MD simulations.
Table 2: Key Force Field Parameters Requiring Development for Metal-[this compound] Complexes
| Parameter Type | Interactions to be Parameterized |
| Bond Stretching | Metal-P, Metal-N, P-C, N-C |
| Angle Bending | P-Metal-N, C-P-Metal, C-N-Metal |
| Dihedral Torsions | Metal-N-C-C, Metal-P-C-C |
| Non-bonded | van der Waals (Lennard-Jones) for metal ion, Partial atomic charges for all atoms in the complex |
Molecular dynamics simulations can be used to compute free energy differences between states, which is crucial for understanding reaction mechanisms, conformational preferences, and binding affinities.
Free Energy Profiles , often calculated using methods like umbrella sampling or metadynamics, map the energy landscape along a specific reaction coordinate. For this compound, this could be used to determine the energetic barrier for rotation around the C-C bond or the free energy profile for the binding/unbinding of the ligand to a metal ion researchgate.netresearchgate.net.
Thermodynamic Cycles are a powerful application of free energy calculations, commonly used to determine the relative binding affinity of different ligands to a common receptor, such as a metal ion acs.orgekb.eg. By calculating the free energy change for the non-physical "alchemical" transformation of one ligand into another both in solution and when bound to the metal, the difference in binding free energy (ΔΔG) can be obtained. This approach, known as relative binding free energy (RBFE) calculation, is instrumental in computational drug and catalyst design nih.govacs.org.
The this compound ligand offers multiple potential coordination modes due to its two distinct donor sites. It can act as:
A monodentate ligand through the imidazole nitrogen (N3).
A monodentate ligand through the phosphine phosphorus.
A bidentate P,N-chelating ligand, forming a stable five-membered ring with a metal center.
A bridging ligand between two metal centers.
DFT calculations are widely used to model the structures of copper(II) complexes and predict the most stable coordination geometries by comparing the energies of different possible isomers nih.govnih.gov. The coordination chemistry of imidazole and phosphine ligands is extensive, and theoretical studies help rationalize the observed structures and predict new ones researchgate.netnih.gov.
Furthermore, MD simulations can reveal the role of dynamic and environmental factors, including explicit solvent interactions and intermolecular ligand-ligand interactions. For imidazole-containing systems, non-covalent interactions like hydrogen bonding and π-π stacking are known to be significant in stabilizing supramolecular structures researchgate.net. Simulations can predict how multiple complex molecules might self-assemble in solution.
Table 3: Potential Coordination Modes of this compound
| Coordination Mode | Donor Atom(s) | Potential Application |
| Monodentate | N (imidazole) | Formation of simple coordination complexes or polymers. |
| Monodentate | P (phosphine) | Catalysis, where phosphine coordination is key. |
| Bidentate (Chelate) | P, N | Formation of highly stable catalytic species. |
| Bridging | P and N on different metals | Construction of polynuclear complexes or metal-organic frameworks. |
Future Research Directions and Outlook
Development of Novel 1-(2-Phosphanylethyl)-1H-imidazole Derivatives with Enhanced Catalytic Performance
A key area for future investigation lies in the rational design and synthesis of novel derivatives of this compound to achieve enhanced catalytic performance. The modular nature of the imidazole (B134444) and phosphine (B1218219) components allows for systematic modifications to fine-tune the ligand's steric and electronic properties.
Future synthetic efforts could focus on:
Substitution on the Imidazole Ring: Introducing electron-donating or electron-withdrawing groups at the C2, C4, or C5 positions of the imidazole ring can significantly alter the electron density at the coordinating nitrogen atom. This, in turn, influences the stability and reactivity of the resulting metal complexes. For instance, the synthesis of 2-substituted imidazole derivatives has been a subject of interest for various applications. researchgate.netdntb.gov.ua
Modification of the Phosphine Group: Replacing the phenyl groups on the phosphorus atom with other aryl or alkyl substituents can modulate the steric bulk and electronic character of the phosphine donor. This strategy has been successfully employed for other phosphine ligands to optimize their performance in cross-coupling reactions. acs.org
Alteration of the Ethyl Linker: The length and flexibility of the ethyl bridge connecting the imidazole and phosphine moieties can be varied. This can impact the chelate bite angle in metal complexes, a critical parameter that influences catalytic activity and selectivity.
The development of such novel derivatives is anticipated to lead to catalysts with improved activity, selectivity, and stability for a range of organic transformations. The synthesis of various substituted imidazoles has been explored, providing a foundation for creating a library of these ligands. researchgate.net
Exploration of New Catalytic Transformations and Reaction Scope
While phosphine-imidazole type ligands have been employed in catalysis, the full potential of this compound in a broader range of catalytic reactions remains to be explored. Future research should aim to expand its application beyond established transformations.
Promising areas for investigation include:
Cross-Coupling Reactions: Palladium complexes of pyrazolyl-functionalized N-heterocyclic carbene (NHC) ligands, which share structural similarities with phosphine-imidazoles, have shown high efficacy in Suzuki-Miyaura and Mizoroki-Heck coupling reactions. researchgate.net It is conceivable that metal complexes of this compound could also serve as efficient catalysts for these and other C-C and C-N bond-forming reactions.
Oxidation Catalysis: Imidazole and its derivatives have been utilized in metal complexes for oxidation reactions, such as the oxidation of styrene. semanticscholar.orgmdpi.com The combination of a phosphine and an imidazole in a single ligand could offer unique advantages in aerobic oxidation reactions, where the phosphine can also act as a reducing agent for the metal center in the catalytic cycle.
Asymmetric Catalysis: The development of chiral derivatives of this compound could open doors to its application in asymmetric catalysis. By introducing chirality on the imidazole ring, the phosphine group, or the ethyl backbone, enantioselective catalysts could be designed for a variety of transformations.
The exploration of these new catalytic frontiers will not only broaden the utility of this ligand but also contribute to the development of more sustainable and efficient chemical processes.
Advanced Computational Modeling for Predictive Ligand Design
Advanced computational methods, particularly Density Functional Theory (DFT), are poised to play a pivotal role in accelerating the development of this compound-based catalysts. These theoretical tools can provide valuable insights into the electronic structure, bonding, and reactivity of the ligand and its metal complexes, thereby guiding experimental efforts.
Future computational studies could focus on:
Structure-Property Relationships: DFT calculations can be used to systematically investigate how modifications to the ligand structure affect key properties such as the electron-donating ability of the phosphine and imidazole donors, the stability of metal complexes, and the energy barriers of catalytic elementary steps. Theoretical analyses of imidazole derivatives have already provided insights into their hydrogen-bond networks and vibrational spectra. researchgate.net
Reaction Mechanism Elucidation: Computational modeling can help to elucidate the detailed mechanisms of catalytic reactions involving this compound complexes. This understanding is crucial for optimizing reaction conditions and for the rational design of more efficient catalysts.
Predictive Screening: A library of virtual derivatives of this compound can be computationally screened to identify promising candidates with desired catalytic properties before their synthesis is undertaken. This approach can significantly reduce the time and resources required for catalyst development.
The synergy between computational modeling and experimental work will be instrumental in unlocking the full potential of this versatile ligand scaffold.
Integration of this compound Systems into Functional Materials
The unique coordination properties of this compound make it an attractive building block for the construction of novel functional materials. The integration of this ligand into extended structures can lead to materials with interesting catalytic, electronic, and optical properties.
Future research in this area could explore:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability of the ligand to bridge multiple metal centers can be exploited to construct coordination polymers and MOFs. These materials could exhibit applications in heterogeneous catalysis, gas storage, and sensing. The use of imidazole-based ligands in the synthesis of polyoxometalates has already been demonstrated. nih.govrsc.org
Immobilization on Solid Supports: Covalently grafting this compound or its metal complexes onto solid supports such as silica, polymers, or nanoparticles can lead to robust and recyclable heterogeneous catalysts. doi.org This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with the ease of separation and reuse of heterogeneous catalysts.
Luminescent Materials: The incorporation of this compound into metal complexes, particularly with d10 metal ions like Zn(II), could lead to the development of new luminescent materials. The ligand's structure can be tailored to tune the emission properties of the resulting complexes for applications in sensing and imaging. scispace.com
The development of such functional materials will expand the scope of this compound beyond traditional homogeneous catalysis and into the realm of materials science.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 1-(2-Phosphanylethyl)-1H-imidazole derivatives, and how can purity be validated?
- Methodological Answer : A common approach involves Pd-catalyzed cross-coupling reactions. For example, substituting halide precursors (e.g., bromobenzene) with imidazole derivatives under inert atmospheres (argon), using catalysts like CuI and bases such as K₂CO₃ in DMF at 120°C for 24 hours. Post-synthesis, purification via flash chromatography (e.g., pentane-EtOAc gradients) is typical . Purity is validated using ¹H/¹³C NMR for structural confirmation and elemental analysis (e.g., %C, %H, %N matching theoretical values within ±0.3%) .
Q. How are spectroscopic techniques employed to characterize this compound derivatives?
- Methodological Answer :
- ¹H NMR : Key signals include imidazole protons (δ 6.4–7.5 ppm) and phosphanylethyl chain protons (δ 2.5–3.2 ppm for CH₂ groups). Coupling constants (J) help confirm stereochemistry .
- Elemental Analysis : Used to verify stoichiometry. For example, a derivative with C₂₉H₂₁N₂ should show C: 84.64%, H: 5.14%, N: 10.21% .
- IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and P–C (650–750 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. How can computational methods like CoMSIA or molecular docking optimize the pharmacological activity of this compound analogs?
- Methodological Answer :
- CoMSIA (Comparative Molecular Similarity Indices Analysis) : Build 3D-QSAR models using training sets (e.g., 34 compounds) and validate with test sets (e.g., 10 compounds). Electrostatic, steric, and hydrophobic fields predict bioactivity (e.g., anticonvulsant ED₅₀ values). Contour maps guide substituent selection to enhance potency .
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like EGFR. Analyze binding affinities (ΔG values) and hydrogen-bond interactions. For example, derivatives with trifluoromethyl groups show improved binding to hydrophobic pockets .
Q. What strategies resolve contradictions in crystallographic data for this compound complexes?
- Methodological Answer :
- SHELX Refinement : Use SHELXL for high-resolution data (≤1.0 Å) to resolve disorder. Apply TWIN commands for twinned crystals .
- Validation Tools : Check R-factor discrepancies (e.g., R₁ > 5% suggests model errors) and use ORTEP-3 for thermal ellipsoid visualization to identify misplaced atoms .
- Data Table Example :
| Parameter | Value | Acceptable Range |
|---|---|---|
| R₁ (all data) | 4.2% | <5% |
| CCDC Deposition | Yes | Mandatory |
Q. How do structural modifications at the imidazole N1-position influence the compound’s electronic properties and reactivity?
- Methodological Answer :
- DFT Calculations : Gaussian 09 simulations (B3LYP/6-311G**) show electron-withdrawing groups (e.g., –CF₃) lower HOMO-LUMO gaps (e.g., from 4.8 eV to 4.2 eV), enhancing electrophilicity .
- Experimental Validation : Cyclic voltammetry in acetonitrile measures redox potentials. For example, –NO₂ substituents shift reduction peaks by +0.3 V .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity data across structurally similar derivatives?
- Methodological Answer :
- Meta-Analysis : Compare ED₅₀ values (e.g., MES test) across studies. Outliers may arise from assay conditions (e.g., rodent strain differences). Normalize data using log-transformed pED₅₀ .
- SAR Table Example :
| Derivative | R-Group | ED₅₀ (mg/kg) |
|---|---|---|
| A | –CH₂Ph | 12.5 |
| B | –CF₃ | 8.2 |
| C | –OCH₃ | 18.7 |
Advanced Characterization
Q. What advanced techniques confirm the regioselectivity of Pd-catalyzed C–H functionalization in this compound synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
